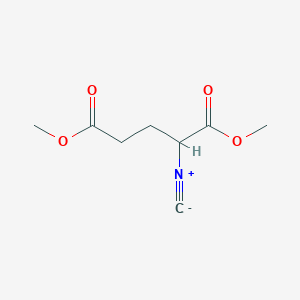

1,5-Dimethyl 2-isocyanopentanedioate

Beschreibung

Eigenschaften

IUPAC Name |

dimethyl 2-isocyanopentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-9-6(8(11)13-3)4-5-7(10)12-2/h6H,4-5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIVCMAUMKZQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Dimethyl 2 Isocyanopentanedioate

Classical Synthesis Pathways for 1,5-Dimethyl 2-isocyanopentanedioate

The traditional routes to 1,5-Dimethyl 2-isocyanopentanedioate are typically multi-step processes that begin with readily available pentanedioic acid derivatives. These pathways are characterized by a sequential introduction of the required functional groups.

Multi-Step Synthesis from Pentanedioic Acid Derivatives

A logical and well-established approach to synthesizing 1,5-Dimethyl 2-isocyanopentanedioate starts from pentanedioic acid (glutaric acid) or its derivatives. This method involves the formation of an amino acid intermediate, followed by esterification and subsequent conversion to the isocyanate. The precursor for this synthesis is L-glutamic acid, which is the amino derivative of pentanedioic acid.

The initial conceptual step involves the transformation of pentanedioic acid into its amino derivative, glutamic acid. While not a direct derivatization in a single lab step, the use of glutamic acid, a naturally occurring amino acid, is the most practical starting point for introducing the α-amino group. For the purpose of this synthesis, commercial L-glutamic acid is the logical precursor.

The conversion of the α-amino group of a protected amino acid ester into an isocyanate is a critical step. A common and effective method for this transformation is the use of phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). orgsyn.org This reaction is typically performed on the amino acid ester hydrochloride. For the synthesis of 1,5-Dimethyl 2-isocyanopentanedioate, the precursor would be dimethyl L-glutamate hydrochloride.

The reaction proceeds by treating the amino acid ester hydrochloride with triphosgene in a biphasic system, for instance, methylene (B1212753) chloride and a saturated aqueous solution of sodium bicarbonate. orgsyn.org The sodium bicarbonate acts as a base to neutralize the hydrogen chloride generated during the reaction. orgsyn.org This method is known for being rapid and high-yielding under mild conditions. orgsyn.org

Table 1: Reaction Parameters for Isocyanate Formation from Amino Acid Ester Hydrochloride

| Parameter | Value/Condition | Source |

|---|---|---|

| Reagent | Triphosgene | orgsyn.org |

| Substrate | L-glutamic acid dimethyl ester hydrochloride | N/A |

| Solvent System | Methylene chloride / Saturated aq. NaHCO₃ | orgsyn.org |

| Temperature | 0 °C to room temperature | orgsyn.org |

This data is based on analogous syntheses of other amino acid ester isocyanates.

Prior to the introduction of the isocyanate group, the two carboxylic acid functionalities of glutamic acid must be converted to their corresponding methyl esters. This is a standard esterification reaction. A common method involves reacting L-glutamic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). google.com The reaction is typically carried out by heating the mixture. google.com An alternative approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), although this is more common for more sensitive substrates. For a simple diester formation from glutamic acid, the acid-catalyzed reaction in methanol is generally efficient. google.com The product of this step is dimethyl L-glutamate, which is then typically converted to its hydrochloride salt for the subsequent phosgenation step. orgsyn.org

Contemporary Approaches in 1,5-Dimethyl 2-isocyanopentanedioate Synthesis

Modern synthetic chemistry aims to develop more environmentally benign and efficient methods, often through the use of catalysis and by avoiding hazardous reagents like phosgene.

Catalytic Synthesis Innovations for 1,5-Dimethyl 2-isocyanopentanedioate

Innovations in catalytic processes offer promising alternatives for the synthesis of isocyanates, including 1,5-Dimethyl 2-isocyanopentanedioate. These methods often focus on non-phosgene routes, which are considered greener due to the high toxicity of phosgene. acs.orgnih.govdigitellinc.com

One of the leading non-phosgene strategies involves the thermal decomposition of carbamates. acs.orgnih.gov In this approach, the precursor, dimethyl L-glutamate, would first be reacted with a suitable reagent to form a carbamate (B1207046). For example, reaction with dimethyl carbonate can yield a methyl carbamate derivative. acs.org The subsequent thermal or catalytic cleavage of this carbamate would then generate the desired isocyanate and methanol. researchgate.net Various catalysts have been explored for this decomposition, including zinc-based catalysts and metal oxides. researchgate.netresearchgate.net

Another catalytic approach is the oxidative carbonylation of the corresponding amine (dimethyl L-glutamate) using carbon monoxide and an oxidant, often catalyzed by transition metals like palladium or rhodium. researchgate.net This method directly converts the amino group to the isocyanate functionality in a single step.

A further innovative and milder method is the Staudinger-Aza-Wittig reaction. rsc.org This process involves the reaction of an azide (B81097) with a phosphine (B1218219) to generate an aza-ylide, which then reacts with carbon dioxide to form the isocyanate. rsc.org For the synthesis of 1,5-Dimethyl 2-isocyanopentanedioate, this would require the initial conversion of the amino group of dimethyl L-glutamate to an azide, followed by the Staudinger-Aza-Wittig sequence.

Table 2: Comparison of Phosgene and Non-Phosgene Routes to Isocyanates

| Method | Reagents | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Phosgene Route | Phosgene or Triphosgene | High yield, reliable | Highly toxic reagent, corrosive byproducts | orgsyn.orgnih.gov |

| Carbamate Decomposition | Dimethyl carbonate, urea (B33335); heat, catalyst | Avoids phosgene, greener | Often requires high temperatures, two-step process | acs.orgresearchgate.net |

| Oxidative Carbonylation | Amine, CO, oxidant, catalyst | Direct, one-step process | Requires high pressure CO, expensive catalysts | researchgate.net |

| Staudinger-Aza-Wittig | Azide, phosphine, CO₂ | Mild conditions, high functional group tolerance | Requires azide precursor, stoichiometric phosphine | rsc.org |

Sustainable and Green Chemistry Methodologies for 1,5-Dimethyl 2-isocyanopentanedioate Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While no specific green synthetic routes for 1,5-Dimethyl 2-isocyanopentanedioate have been published, hypothetical approaches can be considered.

A potential green strategy could involve the use of dimethyl carbonate (DMC) as a benign reagent. DMC is a non-toxic substitute for hazardous phosgene or methyl halides in methylation and carbonylation reactions. researchgate.net Its application could be envisioned in the esterification of a suitable precursor to form the dimethyl ester moiety of the target molecule. Furthermore, the use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, represents another cornerstone of green chemistry that could theoretically be applied to the synthesis of 1,5-Dimethyl 2-isocyanopentanedioate or its precursors.

The development of sustainable methods would also focus on the use of renewable feedstocks, minimizing solvent use or employing green solvents, and designing energy-efficient reaction conditions. Solvents like dimethyl isosorbide (B1672297) (DMI), derived from renewable resources, are gaining traction as sustainable alternatives in various chemical processes. mdpi.com

Table 1: Potential Green Reagents and Solvents for Synthesis

| Reagent/Solvent | Potential Application in Synthesis | Green Chemistry Principle |

| Dimethyl Carbonate (DMC) | Methylating or carbonylating agent | Safer reagent |

| Dimethyl Isosorbide (DMI) | Reaction solvent | Use of renewable feedstocks, safer solvent |

| Enzymes | Catalysis of specific reaction steps | Use of catalysis, benign reaction conditions |

Chemo- and Regioselective Considerations in 1,5-Dimethyl 2-isocyanopentanedioate Synthesis

The synthesis of 1,5-Dimethyl 2-isocyanopentanedioate presents significant challenges in terms of chemoselectivity and regioselectivity. The molecule contains two distinct functional groups: two methyl esters and an isocyanate group.

Chemoselectivity would be crucial when introducing the isocyanate functionality in the presence of the ester groups, or vice versa. The isocyanate group is highly reactive and susceptible to nucleophilic attack, including by any potential nucleophiles present during the esterification step. Conversely, the conditions for isocyanate formation, which often involve reactive intermediates, must not lead to the degradation or side reactions of the ester groups.

Regioselectivity is a key consideration in the synthesis of the carbon backbone. The synthesis must be designed to ensure the isocyanate group is positioned specifically at the C-2 position of the pentanedioate (B1230348) framework. This would likely involve starting with a precursor that already has the desired substitution pattern or employing a highly regioselective reaction to introduce the nitrogen functionality at the correct carbon atom.

Achieving the desired chemo- and regioselectivity would likely require a multi-step synthesis with careful use of protecting groups to mask reactive functionalities while others are being manipulated. The choice of reagents and reaction conditions would be paramount to selectively target the desired positions and functional groups without unintended side reactions.

Table 2: Key Selectivity Challenges in Synthesis

| Selectivity Type | Challenge in Synthesizing 1,5-Dimethyl 2-isocyanopentanedioate | Potential Strategy |

| Chemoselectivity | Preventing cross-reactivity between the isocyanate and ester functional groups during synthesis. | Use of orthogonal protecting groups; carefully controlled reaction conditions. |

| Regioselectivity | Ensuring the isocyanate group is introduced specifically at the C-2 position of the pentanedioate backbone. | Starting with a pre-functionalized precursor; use of stereospecific or regioselective reactions. |

Reactivity Profiles and Transformational Pathways of 1,5 Dimethyl 2 Isocyanopentanedioate

Nucleophilic Addition Reactions of the Isocyanate Group in 1,5-Dimethyl 2-isocyanopentanedioate

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of isocyanate chemistry and is central to the transformations of 1,5-dimethyl 2-isocyanopentanedioate.

Formation of Ureas via Amine Adducts

The reaction between an isocyanate and an amine is a rapid and typically quantitative process that yields a substituted urea (B33335). In the case of 1,5-dimethyl 2-isocyanopentanedioate, reaction with a primary or secondary amine would lead to the formation of a urea derivative where the substituent is attached to the nitrogen atom of the former isocyanate group.

While specific studies detailing this reaction for the dimethyl ester are not prevalent, research on the closely related diethyl 2-isocyanatoglutarate provides direct evidence for this transformation. It has been shown that diethyl 2-isocyanatoglutarate readily reacts with the terminal amino groups of other molecules to form unsymmetrically disubstituted ureido adducts. This reaction underscores the isocyanate's utility in linking molecules through a stable urea bridge. The general scheme for this reaction with 1,5-dimethyl 2-isocyanopentanedioate and a generic primary amine (R-NH₂) is presented below.

Reaction Scheme: Urea Formation

The nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group leads to the formation of a stable urea linkage.

Carbamate (B1207046) Synthesis through Alcoholysis

The reaction of isocyanates with alcohols, known as alcoholysis, results in the formation of carbamates (also known as urethanes). This reaction is fundamental to the production of polyurethanes. For 1,5-dimethyl 2-isocyanopentanedioate, reacting it with an alcohol (R-OH) would yield a carbamate ester. This reaction is often catalyzed by tertiary amines or organometallic compounds.

Patents related to dental materials list diethyl 2-isocyanatoglutarate as a suitable isocyanate component for reacting with alcohols. google.comgoogle.com This suggests that the analogous 1,5-dimethyl 2-isocyanopentanedioate would similarly undergo alcoholysis to form the corresponding carbamate. The resulting molecule would contain both the newly formed carbamate linkage and the two original methyl ester groups.

Exploration of Other Nucleophilic Reactants (e.g., thiols, active methylenes)

The electrophilic nature of the isocyanate group in 1,5-dimethyl 2-isocyanopentanedioate allows it to react with a variety of other nucleophiles, including thiols and compounds containing active methylene (B1212753) groups.

Thiols: The reaction with thiols (R-SH) yields thiocarbamates. This reaction is analogous to the one with alcohols but often proceeds more slowly. The resulting thiocarbamate linkage is of interest in various synthetic applications.

Active Methylene Compounds: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., malonic esters, acetoacetic esters) are termed active methylene compounds. The carbanion generated from these compounds can act as a nucleophile, attacking the isocyanate. This reaction can lead to the formation of N-acylmalonamic ester derivatives. While specific examples involving 1,5-dimethyl 2-isocyanopentanedioate are not documented, the general reactivity of isocyanates with active methylene compounds is well-established.

Hydrolysis and Related Decomposition Pathways of 1,5-Dimethyl 2-isocyanopentanedioate

Isocyanates are sensitive to moisture. The hydrolysis of 1,5-dimethyl 2-isocyanopentanedioate would proceed through the initial formation of an unstable carbamic acid intermediate. This intermediate would then readily decompose, losing carbon dioxide to form the corresponding primary amine, dimethyl 2-aminopentanedioate (the dimethyl ester of glutamic acid).

This newly formed primary amine can then react with another molecule of the starting isocyanate, leading to the formation of a symmetrically disubstituted urea. This two-step process is a common side reaction when handling isocyanates in the presence of water and can lead to the formation of undesired urea byproducts.

Cycloaddition Chemistry of 1,5-Dimethyl 2-isocyanopentanedioate

The carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions. For instance, isocyanates can undergo [2+2] cycloaddition with electron-rich alkenes to form β-lactams. They can also dimerize to form uretidinediones (1,3-diazetidine-2,4-diones) or trimerize to form isocyanurates (1,3,5-triazine-2,4,6-triones), particularly in the presence of specific catalysts. However, there is no specific literature available detailing the cycloaddition chemistry of 1,5-dimethyl 2-isocyanopentanedioate.

Polymerization Mechanisms Involving 1,5-Dimethyl 2-isocyanopentanedioate (e.g., Polyurethane Formation)

The bifunctional or polyfunctional nature of isocyanates is key to their use in polymer chemistry. While 1,5-dimethyl 2-isocyanopentanedioate is technically a monoisocyanate, its ester groups could potentially be involved in further transformations, or it could be used as a monofunctional chain terminator or a pendant group modifier in polymerization reactions.

The most direct application in polymerization would be in the formation of polyurethanes. If reacted with a diol, 1,5-dimethyl 2-isocyanopentanedioate would act as a chain-terminating agent, introducing its glutamic acid ester moiety at the end of a polymer chain.

The mention of diethyl 2-isocyanatoglutarate in patents for dental composite materials suggests its use in creating polymer networks. google.comgoogle.com In these applications, isocyanates react with polyols to form cross-linked polyurethane materials. It is plausible that 1,5-dimethyl 2-isocyanopentanedioate could be incorporated into such systems to modify the final properties of the polymer, such as hydrophilicity and biodegradability, owing to its amino acid-based structure.

Enantioselective and Diastereoselective Reactions of 1,5-Dimethyl 2-isocyanopentanedioate

While specific enantioselective and diastereoselective reactions involving 1,5-dimethyl 2-isocyanopentanedioate are not extensively documented in dedicated studies, its reactivity can be inferred from the well-established chemistry of other α-isocyano esters. This class of compounds is notable for its participation in a variety of stereoselective transformations, which are crucial for the synthesis of complex chiral molecules. chim.itacs.org The presence of the isocyano group and the adjacent ester moiety activates the α-proton, facilitating the formation of a nucleophilic carbanion that can engage in reactions with a range of electrophiles. chim.it The stereochemical outcome of these reactions is typically controlled by the use of chiral catalysts. acs.org

The primary pathways for achieving enantioselectivity and diastereoselectivity with α-isocyano esters involve catalytic asymmetric reactions. These include cycloadditions, aldol-type reactions, and Michael additions. chim.itsci-hub.se Chiral metal complexes and organocatalysts are instrumental in creating a chiral environment around the reacting species, thereby directing the approach of the electrophile to a specific face of the isocyanoacetate-derived nucleophile. acs.org

A significant area of research for α-isocyano esters is their use in formal [3+2] cycloaddition reactions to construct five-membered heterocyclic rings, such as oxazolines and imidazolines, which are valuable precursors to chiral amino acids and other biologically active compounds. chim.itsci-hub.se In these reactions, the α-isocyano ester acts as a three-carbon component. The stereoselectivity is induced by chiral catalysts, often based on metals like gold, silver, or cobalt, in combination with chiral ligands. chim.itacs.orgsci-hub.se

For instance, the reaction of α-isocyanoacetates with aldehydes can be catalyzed by chiral cobalt(II)/bis(oxazoline) complexes in the presence of a base to yield trans-oxazolines with high diastereo- and enantioselectivity. sci-hub.se Similarly, chiral gold(I) complexes bearing ferrocenylphosphine ligands have been effectively used in asymmetric aldol-type reactions of isocyanoacetates with aldehydes. acs.org

The following table summarizes representative enantioselective reactions of α-isocyano esters with aldehydes, which serve as a model for the potential reactivity of 1,5-dimethyl 2-isocyanopentanedioate.

Table 1: Enantioselective Reactions of α-Isocyanoacetates with Aldehydes

| Catalyst System | Aldehyde Substrate | α-Isocyanoacetate | Product | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|

| Chiral CoI₂/Bis(oxazoline) complex with DBU | Aromatic Aldehydes | Methyl α-isocyanoacetate | trans-Oxazoline | up to 85 | >20:1 | up to 98 |

Furthermore, the diastereoselective Ugi four-component reaction (Ugi-4CR) represents another important transformation where chiral α-isocyanoacetates could be employed. While the configurational stability of chiral isocyanoacetates in such reactions can be a concern, studies have shown that under optimized conditions, epimerization can be minimized, allowing for the synthesis of complex peptide-like structures with good stereocontrol. acs.org

The choice of catalyst, solvent, and reaction temperature can significantly influence both the yield and the stereochemical outcome of these transformations. The development of new chiral ligands and catalytic systems continues to expand the scope and efficiency of enantioselective and diastereoselective reactions involving α-isocyano esters. sci-hub.seresearchgate.net

Applications of 1,5 Dimethyl 2 Isocyanopentanedioate As a Versatile Chemical Building Block

Integration of 1,5-Dimethyl 2-isocyanopentanedioate in Multicomponent Reactions (MCRs)

Isocyanides are renowned for their central role in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single, efficient step. These reactions are highly valued in medicinal and combinatorial chemistry for their ability to generate large libraries of structurally diverse compounds from a small set of starting materials. The isocyanide carbon, with its dual nucleophilic and electrophilic character, is key to the progress of these transformations.

The structure of 1,5-Dimethyl 2-isocyanopentanedioate makes it an ideal candidate for classic isocyanide-based MCRs such as the Passerini and Ugi reactions.

Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy carboxamide. In a hypothetical Passerini reaction, 1,5-Dimethyl 2-isocyanopentanedioate could react with various aldehydes and carboxylic acids to produce a diverse range of products with a central α-acyloxy amide core and pendant ester functionalities.

Ugi Reaction: The Ugi reaction is a four-component reaction between an isocyanide, an amine, a carbonyl compound, and a carboxylic acid, resulting in the formation of a dipeptide-like structure. The incorporation of 1,5-Dimethyl 2-isocyanopentanedioate into an Ugi reaction would introduce a glutamic acid-like side chain into the resulting peptoid scaffold, offering a handle for further chemical modification or for mimicking natural peptide structures.

The potential for 1,5-Dimethyl 2-isocyanopentanedioate in these reactions is illustrated in the following hypothetical data table:

| Multicomponent Reaction | Reactants | Potential Product Scaffold | Key Features |

| Passerini Reaction | 1,5-Dimethyl 2-isocyanopentanedioate, Aldehyde (R¹CHO), Carboxylic Acid (R²COOH) | α-Acyloxy carboxamide with glutamic acid diester side chain | Introduces ester groups for potential post-modification; Creates a stereocenter. |

| Ugi Reaction | 1,5-Dimethyl 2-isocyanopentanedioate, Amine (R¹NH₂), Aldehyde (R²CHO), Carboxylic Acid (R³COOH) | Peptoid with a functionalized glutamic acid residue | Builds complex, peptide-like molecules in a single step; High diversity potential. |

Precursor for the Synthesis of Complex Organic Scaffolds and Heterocyclic Systems

The isocyanide group is a versatile functional group that can be transformed into various other functionalities, making it a valuable precursor for the synthesis of complex organic molecules, particularly heterocycles. Fused heterocyclic systems are of great interest in medicinal chemistry due to their wide range of biological activities.

The reactivity of the isocyanide in 1,5-Dimethyl 2-isocyanopentanedioate could be harnessed to construct a variety of heterocyclic systems. For instance, isocyanides are known to participate in cycloaddition reactions and reactions with nucleophiles to form nitrogen-containing rings. While specific examples involving this particular diester are not reported, the general reactivity patterns of isocyanides suggest its potential in synthesizing:

Imidazoles and Oxazoles: Reactions of isocyanides with various reagents can lead to the formation of five-membered heterocyclic rings like imidazoles and oxazoles, which are common motifs in pharmaceuticals.

Fused Heterocycles: Through intramolecular reactions or sequential MCRs, the glutamic acid backbone could be cyclized to form more complex, fused heterocyclic systems such as benzodiazepines or other privileged scaffolds in drug discovery. For example, an Ugi reaction followed by a subsequent intramolecular cyclization could lead to the formation of complex bicyclic or polycyclic structures.

Role in Material Science for Polymer Design and Synthesis

The application of multicomponent reactions, particularly the Passerini reaction, has been extended to polymer chemistry for the synthesis of functional polymers. By using monomers containing the appropriate functional groups (e.g., a carboxylic acid with a polymerizable group like an acrylate), the Passerini reaction can be used to create novel polymers with complex side chains.

1,5-Dimethyl 2-isocyanopentanedioate could serve as a key building block in this context. For example, its reaction with a polymerizable carboxylic acid (like acrylic acid) and an aldehyde could yield a monomer that can then be polymerized. This approach allows for the introduction of the glutamic acid diester moiety as a pendant group along a polymer backbone. Such functional polymers could have interesting properties and applications, for instance, as biodegradable materials, drug delivery vehicles, or functional coatings.

A potential synthetic route is outlined below:

| Step | Description | Reactants | Product |

| 1. Monomer Synthesis | Passerini reaction to create a polymerizable monomer. | 1,5-Dimethyl 2-isocyanopentanedioate, Formaldehyde, Acrylic Acid | Acrylate monomer with a pendant α-acyloxy carboxamide group derived from glutamic acid. |

| 2. Polymerization | Free-radical polymerization of the synthesized monomer. | The monomer from Step 1, Initiator (e.g., AIBN) | A functional polymer with glutamic acid derivative side chains. |

Utility in Fragment-Based Synthetic Methodologies and Combinatorial Chemistry

Fragment-based drug discovery (FBDD) is a modern approach to drug development that involves screening small, low-complexity molecules ("fragments") for binding to a biological target. Promising fragments are then grown or merged to create more potent lead compounds. The efficiency of MCRs in generating diverse molecules makes them highly suitable for creating fragment libraries and for the subsequent fragment-to-lead optimization process.

1,5-Dimethyl 2-isocyanopentanedioate, with its glutamic acid-like structure, could be a valuable tool in this area.

Combinatorial Library Synthesis: The use of this isocyanide in MCRs, as described in section 4.1, allows for the rapid generation of a large library of compounds. Each compound would share the common glutamic acid diester core but differ in the other substituents introduced by the other components of the MCR. This diversity is crucial for exploring the chemical space around a biological target.

Fragment Elaboration: If a fragment containing a simple isocyanide is identified as a binder to a target protein, 1,5-Dimethyl 2-isocyanopentanedioate could be used as a more complex isocyanide in a follow-up synthesis. This would introduce the diester functionality, which could potentially form additional interactions with the protein, for instance, through hydrogen bonding with the ester carbonyls, thus improving binding affinity.

The table below summarizes the potential advantages of using 1,5-Dimethyl 2-isocyanopentanedioate in these methodologies:

| Methodology | Application of 1,5-Dimethyl 2-isocyanopentanedioate | Potential Advantage |

| Combinatorial Chemistry | As a key building block in Ugi and Passerini reactions to generate large compound libraries. | Rapidly creates structural diversity around a glutamic acid-like core. |

| Fragment-Based Design | As a tool for fragment elaboration or for creating focused libraries for screening. | Introduces specific chemical functionality (diester) to probe protein binding pockets. |

Investigation of Derivatives and Analogs of 1,5 Dimethyl 2 Isocyanopentanedioate

Synthesis of Structural Analogs of 1,5-Dimethyl 2-isocyanopentanedioate

The synthesis of 1,5-dimethyl 2-isocyanopentanedioate would likely commence from a suitable precursor, such as (R)-dimethyl 2-aminopentanedioate or (S)-dimethyl 2-aminopentanedioate, which are commercially available. pharmaffiliates.combldpharm.com The conversion of the amino group to an isocyanate is a key transformation. wikipedia.org Alternatively, derivatives of pentanedioic acid could be utilized. nih.gov The structural analogs of this target compound can be systematically generated by modifying the ester groups, altering the carbon backbone, or through interconversions of the isocyanate moiety itself.

The methyl ester groups of the parent compound can be readily exchanged for other alkyl or aryl groups through transesterification. This process is often catalyzed by an acid or base and involves reacting the diester with an excess of the desired alcohol. Such modifications can alter the solubility, steric hindrance, and electronic properties of the molecule. For instance, using bulkier alcohols like tert-butanol (B103910) would introduce significant steric hindrance around the ester functionalities. Biocatalyzed transesterification using lipases also presents a method for selective ester modification under mild conditions. beilstein-journals.orgnih.gov

Table 1: Examples of Ester Group Modifications

| Original Ester | Target Ester | Reagent(s) | Typical Conditions |

| Dimethyl | Diethyl | Ethanol, Acid or Base Catalyst | Reflux |

| Dimethyl | Dibenzyl | Benzyl alcohol, Acid or Base Catalyst | Reflux |

| Dimethyl | Di-tert-butyl | tert-Butanol, Acid Catalyst | Reflux |

| Dimethyl | Divinyl | Vinyl acetate, Lipase | Organic Solvent |

Table 2: Potential Alterations to the Pentanedioate (B1230348) Backbone

| Modification | Example Precursor | Potential Synthetic Route |

| Alkyl Substitution | 3-Methylglutaric acid | Esterification followed by conversion of a functional group to isocyanate. |

| Aryl Substitution | 3-Phenylglutaric acid | Esterification and subsequent functional group transformation. |

| Introduction of Unsaturation | Dimethyl glutaconate | Allylic functionalization and conversion to isocyanate. |

| Chain Extension/Contraction | Adipic or Succinic acid derivatives | Synthesis of the corresponding amino acid esters as precursors. |

The isocyanate group is typically synthesized from a primary amine or a carboxylic acid derivative. wikipedia.orgnih.gov These methods provide reliable pathways to the isocyanate functionality.

From Amines (Phosgenation): The most common industrial method for isocyanate synthesis is the reaction of a primary amine with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547) or oxalyl chloride. wikipedia.org In the context of the target molecule, dimethyl 2-aminopentanedioate would be the starting material. pharmaffiliates.com

From Carboxylic Acids (Curtius Rearrangement): The Curtius rearrangement offers a phosgene-free route to isocyanates. nih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which is formed from a carboxylic acid or its derivative (e.g., an acyl chloride or ester). The acyl azide then rearranges upon heating to yield the isocyanate with the loss of nitrogen gas. thieme-connect.comscholaris.ca This method is particularly useful in laboratory settings due to its mild conditions and avoidance of highly toxic reagents. nih.govthieme-connect.com

Lossen Rearrangement: A related transformation is the Lossen rearrangement, where a hydroxamic acid derivative is converted to an isocyanate. organic-chemistry.org

Oxidation of Isonitriles: Isonitriles can be oxidized to isocyanates using reagents like dimethyl sulfoxide (B87167) (DMSO) catalyzed by trifluoroacetic anhydride. organic-chemistry.org

Table 3: Synthesis of the Isocyanate Group

| Precursor Functional Group | Reaction Name | Key Reagents |

| Primary Amine | Phosgenation | Phosgene (COCl₂) or Oxalyl Chloride |

| Carboxylic Acid | Curtius Rearrangement | Diphenylphosphoryl azide (DPPA), Sodium azide |

| Hydroxamic Acid | Lossen Rearrangement | Acylating or sulfonylating agent |

| Isonitrile | Oxidation | Dimethyl sulfoxide (DMSO), Trifluoroacetic anhydride |

Comparative Reactivity and Selectivity Studies of Analogs

The reactivity of the isocyanate group is highly dependent on the electronic and steric environment of the molecule. rsc.orgpatsnap.com By synthesizing various analogs of 1,5-dimethyl 2-isocyanopentanedioate, a comparative study of their reactivity and selectivity can be undertaken.

The electrophilicity of the isocyanate carbon is a key determinant of its reactivity. Electron-withdrawing groups attached to the pentanedioate backbone would increase the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. rsc.org

Steric hindrance also plays a crucial role. Bulky ester groups (e.g., di-tert-butyl esters) or substituents on the carbon backbone near the isocyanate group can hinder the approach of nucleophiles, thereby slowing down the reaction rate.

Isocyanates react with a variety of nucleophiles with differing rates. Primary amines are generally more reactive than alcohols, which are in turn more reactive than water. wikipedia.org Selectivity in reactions with molecules containing multiple different nucleophilic sites would be influenced by these intrinsic reactivity differences, as well as by the specific structure of the isocyanate analog.

Table 4: Predicted Relative Reactivity of 2-Isocyanopentanedioate Analogs

| Analog | Structural Feature | Expected Effect on Reactivity | Rationale |

| Di-tert-butyl 2-isocyanopentanedioate | Bulky ester groups | Decreased | Steric hindrance around the reaction center. |

| 1,5-Dimethyl 3-fluoro-2-isocyanopentanedioate | Electron-withdrawing fluoro group | Increased | Inductive effect increases electrophilicity of the isocyanate carbon. |

| 1,5-Dimethyl 3-methyl-2-isocyanopentanedioate | Electron-donating methyl group | Decreased | Inductive effect decreases electrophilicity of the isocyanate carbon. |

| Diethyl 2-isocyanopent-3-enedioate | Conjugated C=C bond | Increased | Resonance withdrawal and altered electronics. |

Synthetic Applications of Related Dimethylated Pentanedioate Derivatives (e.g., bromopentanedioates, oxopentanedioates)

While 1,5-dimethyl 2-isocyanopentanedioate itself is not well-documented, related dimethylated pentanedioate derivatives serve as versatile building blocks in organic synthesis.

Dimethyl 2-bromopentanedioate: This α-bromo ester is a useful synthetic intermediate. The bromine atom can be displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of different functional groups. It can be used in the synthesis of cyclopropane (B1198618) derivatives and other complex molecules.

Dimethyl 3-oxopentanedioate (Dimethyl acetonedicarboxylate): This β-keto ester is a highly versatile precursor. The acidic methylene (B1212753) protons between the two carbonyl groups can be easily removed by a base, and the resulting enolate can participate in a wide range of alkylation and acylation reactions. It is used in the synthesis of various heterocyclic compounds, such as furans and pyridones. rsc.org

Dimethyl glutaconate: As an α,β-unsaturated diester, dimethyl glutaconate is a Michael acceptor, reacting with nucleophiles at the β-position. It is also a valuable diene in Diels-Alder reactions and is used in the synthesis of phenanthridinone derivatives and substituted benzenes. sigmaaldrich.comsigmaaldrich.com

Table 5: Applications of Related Dimethylated Pentanedioate Derivatives

| Compound | Class | Synthetic Application(s) |

| Dimethyl 2-bromopentanedioate | α-Halo Ester | Precursor for nucleophilic substitution reactions, synthesis of cyclic compounds. |

| Dimethyl 3-oxopentanedioate | β-Keto Ester | Synthesis of furans, resorcinols, pyridones, and other heterocyclic systems. wikipedia.org |

| Dimethyl glutaconate | α,β-Unsaturated Diester | Michael acceptor, diene in Diels-Alder reactions, synthesis of substituted aromatics. sigmaaldrich.com |

Mechanistic Elucidation and Computational Studies on 1,5 Dimethyl 2 Isocyanopentanedioate Chemistry

Reaction Mechanism Investigations for 1,5-Dimethyl 2-isocyanopentanedioate Transformations

The presence of the isocyanide group and two methyl ester groups on the pentanedioate (B1230348) backbone dictates the potential reaction pathways for 1,5-Dimethyl 2-isocyanopentanedioate. Mechanistic investigations would likely focus on nucleophilic additions to the isocyanide carbon and the hydrolytic stability of the ester linkages.

The isocyanide functional group (–N≡C) is characterized by a carbon atom that, despite its formal charge, is susceptible to attack by nucleophiles. This reactivity is central to many synthetic applications of isocyanides, including multicomponent reactions like the Passerini and Ugi reactions. wikipedia.orgacs.orgnih.govnih.gov

In the context of 1,5-Dimethyl 2-isocyanopentanedioate, a general nucleophilic addition would proceed via the attack of a nucleophile (Nu-H) on the isocyanide carbon. This initial attack would form a nitrilium-like intermediate. Subsequent proton transfer would lead to the final product. The mechanism can be described in a stepwise fashion:

Nucleophilic Attack: A nucleophile, such as an alcohol, amine, or even water, attacks the electrophilic carbon atom of the isocyanide group. This step is often the rate-determining step.

Intermediate Formation: This attack results in the formation of a highly reactive, zwitterionic or anionic intermediate.

Protonation/Rearrangement: The intermediate is then stabilized, typically through protonation of the nitrogen atom or a rearrangement, to yield the final, more stable product, such as a formamide (B127407) derivative in the case of water addition. wikipedia.org

The general mechanism for the nucleophilic addition of an alcohol (R'OH) to the isocyanide group of 1,5-Dimethyl 2-isocyanopentanedioate is depicted below:

It is important to note that the reaction conditions, such as the nature of the solvent and the presence of catalysts (acid or base), can significantly influence the reaction pathway and the structure of the final product. For instance, isocyanides are known to participate in cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines. wikipedia.org

The hydrolytic stability of 1,5-Dimethyl 2-isocyanopentanedioate is determined by two key functional groups: the isocyanide and the two methyl ester groups.

Isocyanide Hydrolysis: Isocyanides are known to be sensitive to acidic conditions, under which they hydrolyze to the corresponding formamides. wikipedia.orgvedantu.com This reaction is often used to eliminate the characteristic strong odor of isocyanides. quora.com The mechanism involves the protonation of the isocyanide nitrogen, which increases the electrophilicity of the carbon atom, followed by the nucleophilic attack of water. Conversely, isocyanides are generally stable under basic conditions, as the negatively charged hydroxide (B78521) ion is repelled by the electron-rich isocyanide carbon. quora.comstackexchange.com

The acidic hydrolysis of the isocyanide group in 1,5-Dimethyl 2-isocyanopentanedioate would proceed as follows:

Protonation: The isocyanide nitrogen is protonated by an acid (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbon atom.

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a formamide derivative.

Ester Hydrolysis: The two methyl ester groups are also susceptible to hydrolysis, which can be catalyzed by either acid or base. researchgate.netmasterorganicchemistry.com

Acid-Catalyzed Ester Hydrolysis: This is a reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of methanol (B129727).

Base-Catalyzed Ester Hydrolysis (Saponification): This is an irreversible process that yields the carboxylate salt and methanol. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

The relative rates of hydrolysis of the isocyanide and ester groups would depend on the specific reaction conditions (e.g., pH, temperature). It is plausible that under acidic conditions, both functionalities would undergo hydrolysis, while under basic conditions, only the ester groups would be readily hydrolyzed. The steric hindrance around the ester groups in 1,5-Dimethyl 2-isocyanopentanedioate is not significant, suggesting they would be relatively susceptible to hydrolysis. researchgate.netuaeh.edu.mx

Computational Chemistry Approaches to 1,5-Dimethyl 2-isocyanopentanedioate Reactivity

Computational chemistry provides powerful tools to investigate the electronic structure, energetics, and reaction dynamics of molecules like 1,5-Dimethyl 2-isocyanopentanedioate, offering insights that can complement experimental studies.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. nih.govmdpi.com For 1,5-Dimethyl 2-isocyanopentanedioate, DFT calculations could be employed to:

Determine Molecular Geometry: Optimize the three-dimensional structure of the molecule to find its most stable conformation.

Analyze Electronic Properties: Calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. This information is crucial for predicting sites of nucleophilic and electrophilic attack. For instance, the HOMO-LUMO gap can provide an indication of the molecule's kinetic stability.

Calculate Reaction Energetics: Determine the activation energies and reaction enthalpies for various transformation pathways, such as nucleophilic additions and hydrolysis. This allows for a comparison of the feasibility of different reaction mechanisms.

A hypothetical DFT study on 1,5-Dimethyl 2-isocyanopentanedioate might reveal the following:

The isocyanide carbon would possess a significant degree of positive electrostatic potential, confirming its electrophilicity.

The LUMO would likely be localized on the isocyanide group, indicating that this is the primary site for nucleophilic attack.

The carbonyl carbons of the ester groups would also exhibit positive electrostatic potential, making them susceptible to nucleophilic attack, though likely to a lesser extent than the isocyanide carbon under non-hydrolytic conditions.

A comparison of the calculated activation barriers for different nucleophilic additions could provide a theoretical basis for the selectivity of certain reactions.

Table 1: Hypothetical DFT-Calculated Properties of 1,5-Dimethyl 2-isocyanopentanedioate This table is for illustrative purposes and is not based on actual experimental data.

Molecular Dynamics (MD) simulations can be used to model the dynamic behavior of molecules and their reactions over time. utexas.edu For 1,5-Dimethyl 2-isocyanopentanedioate, MD simulations could provide insights into:

Solvent Effects: How the surrounding solvent molecules influence the conformation of the reactant and the stability of reaction intermediates and transition states.

Reaction Dynamics: The step-by-step trajectory of a reaction, allowing for a more detailed understanding of the mechanism than static DFT calculations can provide.

Conformational Changes: How the flexible pentanedioate backbone behaves during a reaction.

An MD simulation of the hydrolysis of 1,5-Dimethyl 2-isocyanopentanedioate in an aqueous environment could visualize the approach of water molecules to the reactive sites and the subsequent bond-breaking and bond-forming events.

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their measured reactivity. wikipedia.org While no specific QSRR studies on 1,5-Dimethyl 2-isocyanopentanedioate exist, it is a valuable approach that could be applied to a series of its analogs.

A QSRR study could involve:

Synthesizing a Library of Analogs: A series of compounds with systematic variations in the ester group (e.g., ethyl, propyl, etc.) or with substituents on the pentanedioate backbone would be synthesized.

Measuring Reactivity: The rates of a specific reaction, such as a nucleophilic addition or hydrolysis, would be experimentally determined for each analog.

Calculating Molecular Descriptors: A set of theoretical molecular descriptors (e.g., steric parameters, electronic properties from DFT) would be calculated for each analog.

Developing a QSRR Model: Statistical methods would be used to build a mathematical model that relates the molecular descriptors to the observed reactivity.

Such a model could then be used to predict the reactivity of new, unsynthesized analogs of 1,5-Dimethyl 2-isocyanopentanedioate, aiding in the design of molecules with desired chemical properties.

Table 2: List of Compounds Mentioned

Research on 1,5-Dimethyl 2-isocyanopentanedioate Remains Limited

A comprehensive review of scientific literature and computational databases reveals a significant gap in the available information regarding the kinetic and thermodynamic properties of 1,5-Dimethyl 2-isocyanopentanedioate. Despite targeted searches for experimental and theoretical studies on this specific compound, no detailed research findings, kinetic data, or thermodynamic characterizations were found.

Efforts to broaden the search to include related isocyanoester derivatives and computational chemistry predictions also failed to yield specific data for 1,5-Dimethyl 2-isocyanopentanedioate. The scientific community has published extensively on the reaction kinetics of various other isocyanates and their reactions, particularly in the field of polyurethane chemistry. However, this body of research does not extend to the specific molecule requested.

Consequently, it is not possible to provide an article on the "," specifically focusing on the "Kinetic and Thermodynamic Characterization of 1,5-Dimethyl 2-isocyanopentanedioate Reactions," as there is no publicly available data to support such an analysis.

Further experimental and computational research would be necessary to elucidate the kinetic and thermodynamic profile of this compound. Such studies would involve measuring reaction rates under various conditions and employing computational methods to model its reactive behavior and energy landscape. Until such research is conducted and published, a detailed and authoritative article on this specific topic cannot be generated.

Future Perspectives and Emerging Research Avenues for 1,5 Dimethyl 2 Isocyanopentanedioate

Innovations in Synthesis and Scale-Up of 1,5-Dimethyl 2-isocyanopentanedioate

The traditional synthesis of α-isocyano esters often involves the dehydration of the corresponding N-formyl derivative. For 1,5-Dimethyl 2-isocyanopentanedioate, this would typically start from L-glutamic acid dimethyl ester. Future research will likely focus on more sustainable and efficient synthetic protocols.

Recent advancements in isocyanide synthesis have emphasized greener methods, moving away from hazardous reagents like phosgene (B1210022) or phosphoryl chloride (POCl₃) towards alternatives such as p-toluenesulfonyl chloride (p-TsCl) in more environmentally benign solvents. rsc.org The development of one-pot procedures that convert alcohols directly to isocyanides using reagents like trimethylsilyl (B98337) cyanide offers another promising avenue for streamlining the synthesis of precursors to 1,5-Dimethyl 2-isocyanopentanedioate. organic-chemistry.org

A significant challenge in transitioning from laboratory-scale synthesis to industrial production is the development of scalable and safe processes. Research into continuous flow reactors for isocyanide synthesis could offer a solution, minimizing the handling of potentially hazardous reagents and improving reaction control and safety. rsc.org The optimization of reaction conditions to improve yields and reduce waste, as measured by metrics like the E-factor (environmental factor), will be a key focus. rsc.org A recent study demonstrated the successful scale-up of isocyanide synthesis to a 0.5 mol scale, highlighting the feasibility of producing larger quantities of these valuable compounds. rsc.org

Table 1: Comparison of Potential Synthetic Routes for 1,5-Dimethyl 2-isocyanopentanedioate

| Method | Starting Material | Reagents | Potential Advantages | Potential Challenges |

| Classical Dehydration | 1,5-Dimethyl 2-formamidopentanedioate | POCl₃, Triethylamine | Established methodology | Use of hazardous reagents, purification challenges |

| Green Dehydration | 1,5-Dimethyl 2-formamidopentanedioate | p-TsCl, Pyridine | More sustainable, lower E-factor rsc.org | Optimization for specific substrate required |

| One-Pot from Alcohol Precursor | Dimethyl 2-hydroxy-pentanedioate | Trimethylsilyl cyanide, Methanesulfonic acid organic-chemistry.org | Reduced number of steps | Applicability to α-ester functionalized alcohols needs investigation |

| Continuous Flow Synthesis | 1,5-Dimethyl 2-formamidopentanedioate | Dehydrating agent | Enhanced safety, scalability, precise control rsc.org | Initial setup cost and process optimization |

Development of Novel Catalytic Systems for 1,5-Dimethyl 2-isocyanopentanedioate Transformations

The isocyanide group is highly reactive and its transformations can be effectively controlled and diversified through catalysis. For 1,5-Dimethyl 2-isocyanopentanedioate, the development of novel catalytic systems will be crucial to unlock its full synthetic potential, particularly in asymmetric synthesis.

Lewis acid catalysis has been shown to be effective in activating the isocyanide group towards nucleophilic attack in reactions like the Passerini reaction. nih.gov Future research could explore a broader range of Lewis acids, including earth-abundant and environmentally benign metals, to catalyze reactions involving 1,5-Dimethyl 2-isocyanopentanedioate. Furthermore, the development of chiral Lewis acid catalysts could enable enantioselective transformations, a critical aspect for applications in medicinal chemistry and materials science. acs.org For example, catalytic systems using silicon tetrachloride and chiral bisphosphoramides have shown promise in achieving high enantioselectivity in Passerini-type reactions. acs.org

Organocatalysis, using small organic molecules to catalyze reactions, offers another promising frontier. Isothiourea catalysts, for instance, have been successfully employed in the enantioselective α-alkylation of esters. nih.gov Applying such catalysts to reactions of 1,5-Dimethyl 2-isocyanopentanedioate could lead to new methods for creating stereochemically complex molecules.

Table 2: Potential Catalytic Transformations of 1,5-Dimethyl 2-isocyanopentanedioate

| Reaction Type | Catalyst Class | Potential Products | Significance |

| Asymmetric Passerini Reaction | Chiral Lewis Acids (e.g., Cu(II)-pybox, SiCl₄-bisphosphoramide) nih.govacs.org | Chiral α-acyloxy amides | Access to enantiomerically pure, highly functionalized molecules. |

| Asymmetric Ugi Reaction | Chiral Brønsted Acids or Lewis Acids | Chiral peptide-like structures | Rapid generation of diverse and complex molecular scaffolds. beilstein-journals.org |

| Catalytic α-Functionalization | Isothiourea Organocatalysts nih.gov | Chiral α-alkylated pentanedioate (B1230348) derivatives | Formation of new carbon-carbon bonds at the α-position with stereocontrol. |

| Metal-Catalyzed Cycloadditions | Transition Metal Complexes (e.g., Pd, Rh, Au) | Heterocyclic compounds | Synthesis of complex ring systems from a linear precursor. |

Exploration of Undiscovered Reaction Pathways and Synthetic Applications

The true value of a chemical building block is often realized through the discovery of novel reaction pathways. For 1,5-Dimethyl 2-isocyanopentanedioate, its bifunctional nature (an isocyanide and two ester groups) makes it a prime candidate for a wide range of transformations, particularly in the realm of multicomponent reactions (MCRs).

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity from simple starting materials. acs.orgresearchgate.net 1,5-Dimethyl 2-isocyanopentanedioate is an ideal substrate for these reactions. For example, in an Ugi four-component reaction, it could react with an aldehyde, an amine, and a carboxylic acid to rapidly generate complex peptide-like molecules. beilstein-journals.org The ester functionalities on the pentanedioate backbone could then be further modified, leading to a vast library of compounds.

Beyond the well-established IMCRs, there is significant scope for discovering new reactions. The isocyanide group can participate in cycloaddition reactions, react with radicals, and undergo insertion into metal-carbon bonds. researchgate.net Research into these less-explored areas could lead to the synthesis of novel heterocyclic structures and organometallic complexes with unique properties. The development of tandem reactions, where an initial isocyanide-based transformation is followed by a cyclization or other functionalization in a single pot, will be a particularly fruitful area of investigation. beilstein-journals.org

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique reactivity of isocyanides makes them valuable monomers for the synthesis of advanced materials. 1,5-Dimethyl 2-isocyanopentanedioate, with its two ester groups, offers multiple points for polymerization and post-polymerization modification.

Isocyanides can be polymerized to form helical polymers known as poly(isocyanide)s, which can exhibit interesting properties such as chiroptical activity and liquid crystallinity. acs.org The glutamic acid backbone of 1,5-Dimethyl 2-isocyanopentanedioate could impart specific functionalities and potentially biocompatibility to such polymers.

Furthermore, IMCRs can be used to synthesize functional monomers that can then be polymerized to create materials with tailored properties. rsc.orgrsc.org For instance, 1,5-Dimethyl 2-isocyanopentanedioate could be used in a Passerini reaction with a polymerizable aldehyde or carboxylic acid to generate a monomer with pendant ester groups. These ester groups could then be used for cross-linking or for attaching other functional molecules. This approach opens the door to creating novel hydrogels, responsive polymers, and functional coatings. The use of diisocyanides in polymerization has also been shown to produce heterocyclic polymers with potential bioactivity. acs.org This suggests that derivatives of 1,5-Dimethyl 2-isocyanopentanedioate could be precursors to innovative biomaterials.

Table 3: Potential Material Science Applications of 1,5-Dimethyl 2-isocyanopentanedioate

| Material Type | Synthetic Strategy | Potential Properties | Potential Applications |

| Functional Polymers | Polymerization of monomers derived from IMCRs rsc.orgrsc.org | Tunable solubility, stimuli-responsive behavior, biocompatibility | Drug delivery systems, smart coatings, tissue engineering scaffolds. |

| Poly(isocyanide)s | Transition-metal catalyzed polymerization of the isocyanide group acs.org | Helical structure, chiroptical properties | Chiral sensors, liquid crystal displays. |

| Cross-linked Materials | Post-polymerization modification of the ester groups | Enhanced mechanical strength, controlled swelling | Hydrogels for biomedical applications, absorbent materials. |

| Bioactive Surfaces | Grafting of isocyanide-derived structures onto surfaces | Biocompatibility, anti-fouling properties | Medical implants, biosensors. |

Q & A

Q. What strategies mitigate risks of data contradictions in multi-institutional studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.